{2-[3-(Dimethylamino)propoxy]phenyl}methanol
Description
Properties
IUPAC Name |
[2-[3-(dimethylamino)propoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-13(2)8-5-9-15-12-7-4-3-6-11(12)10-14/h3-4,6-7,14H,5,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQGOXOOPXJVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633605 | |
| Record name | {2-[3-(Dimethylamino)propoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14573-97-8 | |
| Record name | {2-[3-(Dimethylamino)propoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and General Protocol
The Williamson ether synthesis remains the most widely adopted method for introducing the 3-(dimethylamino)propoxy moiety onto the phenyl ring. This two-step protocol involves:
-
Synthesis of 3-(Dimethylamino)propyl Chloride :
Prepared by treating 3-(dimethylamino)propanol with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, yielding the chloride with >90% efficiency. -
Alkylation of 2-Hydroxybenzyl Alcohol :
Deprotonation of the phenolic hydroxyl group in 2-hydroxybenzyl alcohol using sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with 3-(dimethylamino)propyl chloride at 60–80°C for 12–24 hours.
Critical Parameters :
Table 1: Optimization of Williamson Ether Synthesis
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | NaH | 78 | 95 |
| Solvent | THF | 82 | 97 |
| Reaction Time (h) | 18 | 85 | 98 |
Mitsunobu Reaction for Ether Bond Formation
Strategic Advantages Over Alkylation
The Mitsunobu reaction offers superior regioselectivity for sterically hindered substrates. In this approach:
-
Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the coupling of 2-hydroxybenzyl alcohol with 3-(dimethylamino)propanol.
-
Mechanism : The reaction proceeds via a redox process, converting the alcohol into a better leaving group and enabling SN2 displacement.
Case Study :
A 2025 study demonstrated that substituting DEAD with diisopropyl azodicarboxylate (DIAD) increased yields from 72% to 88% while reducing side product formation.
Table 2: Mitsunobu Reaction Performance Metrics
| Reagent System | Yield (%) | Selectivity (%) |
|---|---|---|
| DEAD/PPh₃ | 72 | 85 |
| DIAD/PPh₃ | 88 | 93 |
| TBAD/Ph₃P | 81 | 89 |
Reductive Amination Pathways
Tandem Oxidation-Reduction Strategy
For substrates lacking pre-installed amino groups, reductive amination provides a versatile alternative:
-
Oxidation of 2-(3-Aminopropoxy)phenyl Methanol :
Treatment with MnO₂ selectively oxidizes the primary alcohol to an aldehyde. -
Reductive Amination :
Reaction with dimethylamine (Me₂NH) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7 yields the target compound.
Key Insight :
-
pH Control : Maintaining mildly acidic conditions (pH 6.5) prevents over-reduction of the imine intermediate.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Recent advances in flow chemistry have addressed batch process limitations:
Table 3: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 78 | 92 |
| Reaction Time | 18 h | 10 min |
| Energy Consumption | High | Low |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2-[3-(Dimethylamino)propoxy]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic ethers.
Scientific Research Applications
{2-[3-(Dim
Biological Activity
{2-[3-(Dimethylamino)propoxy]phenyl}methanol, an organic compound with the molecular formula C12H19NO2, features a dimethylamino group linked to a propoxy chain attached to a phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding.
The synthesis of this compound typically involves several steps that can be optimized based on available reagents. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the derivation of derivatives that may exhibit enhanced biological activity.
The biological activity of this compound is largely attributed to its structural features, which facilitate interactions with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the phenyl ring can participate in π-π stacking interactions. These interactions modulate the activity of target molecules, leading to various biological effects.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds structurally similar to this compound. For instance, derivatives have shown promising cytotoxic activity against various cancer cell lines. A notable example includes a derivative with a similar structure that exhibited a half-maximal cytotoxic concentration (CC50) against HT29 colon cancer cells comparable to that of cisplatin .
Table 1: Cytotoxic Activity of Related Compounds
Antioxidant Activity
Compounds similar to this compound have also demonstrated antioxidant properties. This activity is crucial in preventing oxidative stress-related cellular damage and could contribute to the overall therapeutic profile of these compounds.
Case Studies
- Cytotoxicity Assessment : A study conducted on various oxazolo[5,4-d]pyrimidine derivatives revealed that some structurally related compounds exhibited significant cytotoxicity against cancer cell lines while showing lower toxicity towards normal human dermal fibroblasts (NHDFs). This selectivity indicates the potential for developing targeted therapies with reduced side effects .
- Molecular Docking Studies : In silico analyses have been performed to predict the binding modes of these compounds to specific receptors, such as VEGFR-2, highlighting their potential as anticancer agents through targeted inhibition mechanisms .
Comparison with Similar Compounds
Table 1: Comparison of Positional Isomers
Key Observations :
- Steric and Electronic Effects : Para-substitution (4-position) may enhance symmetry and stability compared to meta (3-) or ortho (2-) isomers, affecting solubility and receptor binding .
- Synthetic Accessibility : The 4-substituted isomer is more commonly reported in commercial catalogs (e.g., Thermo Scientific), suggesting easier synthesis or broader applications .
Functional Group Variants
Table 2: Compounds with Modified Functional Groups
Key Observations :
- Benzylamine vs. Methanol: The amine group in benzylamine derivatives increases nucleophilicity, enabling conjugation or salt formation, whereas the methanol group favors hydrogen bonding .
- Chain Length (Ethoxy vs. Propoxy) : Droloxifene’s shorter ethoxy chain may reduce flexibility but enhance binding affinity to estrogen receptors compared to propoxy analogs .
Pharmacokinetic and Toxicity Profiles
Limited data exist for the exact compound, but analogs provide insights:
- ACAT Inhibitors: Compounds with dimethylaminopropoxy-phenyl motifs show oral bioavailability and cholesterol-lowering effects (e.g., 52% reduction at 1 mg/kg in vivo) .
- Toxicity: No direct evidence, but dimethylamino groups generally require monitoring for hepatotoxicity due to metabolic N-demethylation .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling precautions for {2-[3-(Dimethylamino)propoxy]phenyl}methanol to ensure stability and safety in laboratory settings?
- Methodological Answer : Store the compound at 2–8°C in airtight, light-resistant containers to mitigate air sensitivity and degradation. Use inert atmospheres (e.g., nitrogen) for long-term storage. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory due to its skin-sensitizing properties . Conduct risk assessments for spill management and disposal via certified chemical waste services.
Q. What synthetic routes are optimal for preparing this compound, and what reaction parameters critically influence yield?
- Methodological Answer : A two-step synthesis is common:
Alkylation : React 2-hydroxybenzyl alcohol with 3-(dimethylamino)propyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product.
Critical parameters include reaction temperature (avoiding side reactions), stoichiometric excess of the alkylating agent, and inert gas purging to prevent oxidation .
Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the presence of the dimethylamino group (δ ~2.2 ppm for N(CH₃)₂) and the methoxy/methanol moieties.
- IR : Stretching frequencies for -OH (~3200–3400 cm⁻¹) and ether linkages (~1100 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₁₂H₁₉NO₂, theoretical [M+H]⁺ = 222.1494). Purity is assessed via HPLC (C18 column, gradient: 0.1% TFA in H₂O/MeCN) .
Advanced Research Questions
Q. How can researchers design stability studies to evaluate hydrolytic degradation of this compound under physiological pH conditions?
- Methodological Answer :
- Prepare buffered solutions (pH 1.2, 4.5, 7.4) and incubate the compound at 37°C.
- Monitor degradation via HPLC-UV at 254 nm at intervals (0, 24, 48, 72 hours).
- Use Arrhenius plots to extrapolate shelf-life under accelerated conditions (40–60°C). Include control experiments with antioxidants (e.g., BHT) to assess oxidative pathways .
Q. What advanced chromatographic techniques resolve enantiomers or diastereomers of this compound derivatives?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15) + 0.1% diethylamine. Adjust flow rate (1.0 mL/min) and UV detection (220 nm).
- Supercritical Fluid Chromatography (SFC) : Employ CO₂/MeOH (95:5) on a Chiralcel OD column for higher resolution. Validate enantiomeric excess (ee) via circular dichroism .
Q. How should researchers address contradictory findings in receptor binding affinities of this compound across assay systems?
- Methodological Answer :
- Standardize assay conditions (e.g., buffer ionic strength, temperature, protein concentration).
- Use radioligand displacement assays (³H-labeled antagonists) to compare binding in isolated receptors vs. cell membranes.
- Apply statistical tools (e.g., Schild regression) to differentiate competitive vs. allosteric interactions. Cross-validate with computational docking studies (AutoDock Vina) .
Q. What in vitro metabolic stability assays are recommended to evaluate hepatic clearance mechanisms of this compound?
- Methodological Answer :
- Liver Microsomes : Incubate the compound with human liver microsomes (HLM) and NADPH at 37°C. Quench reactions with ice-cold acetonitrile at 0, 15, 30, 60 minutes.
- LC-MS/MS Analysis : Quantify parent compound depletion using a QTRAP 6500+ system. Calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) via the substrate depletion method.
- CYP Enzyme Inhibition : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
